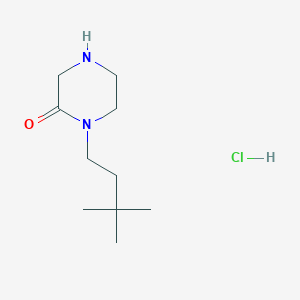

1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride

Description

Historical Context and Development

The development of 1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride emerges from the broader historical trajectory of piperazine derivative research that gained momentum throughout the latter half of the twentieth century. Piperazine compounds, originally named for their structural similarity to piperidine found in black pepper plants, have evolved into a sophisticated class of synthetic organic molecules with diverse applications. The specific synthesis and characterization of 1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride represents a more recent advancement in this field, reflecting the ongoing efforts to explore substituted piperazine architectures for specialized chemical applications.

The compound's emergence can be contextualized within the broader development of piperazin-2-one derivatives, which have become increasingly important as peptidomimetic compounds capable of mimicking peptide structures and functions in biological systems. This particular derivative, with its distinctive 3,3-dimethylbutyl substituent, represents an advancement in the systematic exploration of alkyl-substituted piperazine derivatives. The synthesis methodology typically involves nucleophilic substitution reactions between appropriate piperazine precursors and 3,3-dimethylbutyl halides, followed by subsequent conversion to the hydrochloride salt form.

The commercial availability of this compound through specialized chemical suppliers indicates its established position within the research chemical marketplace. Companies such as American Elements have incorporated this compound into their comprehensive catalogs of life science products, suggesting its recognized utility in contemporary chemical research applications. The compound's cataloging with specific identification numbers and detailed chemical specifications reflects the standardized approaches that have developed around piperazine derivative characterization and distribution.

Position Within Piperazine Derivative Classification

1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride occupies a specific position within the extensive classification system of piperazine derivatives. Piperazine derivatives represent a broad class of chemical compounds characterized by the presence of a six-membered ring containing two nitrogen atoms at the 1 and 4 positions. Within this classification, the compound belongs to the subcategory of piperazin-2-ones, distinguished by the presence of a carbonyl group at the 2 position of the piperazine ring.

The systematic classification of piperazine derivatives encompasses several major categories, including phenylpiperazines, benzylpiperazines, and diphenylmethylpiperazines. Within the piperazin-2-one subcategory, compounds are further differentiated based on their substituent patterns and functional group modifications. The presence of the 3,3-dimethylbutyl group in this particular compound places it within the alkyl-substituted piperazin-2-one classification, distinguishing it from aromatic or other functionalized variants.

Comparative analysis with related piperazin-2-one derivatives reveals the structural uniqueness of the 3,3-dimethylbutyl substituent. This branched alkyl chain provides distinct steric and electronic properties compared to linear alkyl chains or aromatic substituents found in other piperazin-2-one derivatives. The compound's classification is further refined by its existence as a hydrochloride salt, which affects its physical properties, solubility characteristics, and handling requirements compared to the free base form.

The positioning of this compound within piperazine derivative classification also reflects broader trends in medicinal chemistry and pharmaceutical research, where piperazine scaffolds serve as privileged structures for drug development. Many clinically relevant compounds, including antihistamines, anxiolytics, and other therapeutic agents, incorporate piperazine or piperazin-2-one structural elements. This positioning underscores the potential significance of 1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride as a research compound or synthetic intermediate.

Nomenclature and Identification Systems

The nomenclature and identification of 1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride follows established chemical naming conventions and utilizes multiple identification systems to ensure precise chemical communication. The compound's systematic International Union of Pure and Applied Chemistry name, "1-(3,3-dimethylbutyl)piperazin-2-one; hydrochloride," provides a complete structural description that allows for unambiguous identification.

| Identification System | Identifier | Purpose |

|---|---|---|

| Chemical Abstracts Service Registry Number | 1423034-59-6 | Unique numerical identifier |

| Molecular Formula | C₁₀H₂₁ClN₂O | Elemental composition |

| Molecular Weight | 220.74 g/mol | Mass determination |

| MDL Number | MFCD22578486 | Beilstein database reference |

| PubChem Compound Identifier | 71757001 | Public database access |

The compound's Chemical Abstracts Service registry number, 1423034-59-6, serves as its primary unique identifier within chemical databases and literature. This numerical system, maintained by the Chemical Abstracts Service, provides an unambiguous method for referencing the compound across various chemical information systems and research publications.

Structural representation systems provide additional layers of identification precision. The compound's Standard International Chemical Identifier (InChI) designation, "InChI=1S/C10H20N2O.ClH/c1-10(2,3)4-6-12-7-5-11-8-9(12)13;/h11H,4-8H2,1-3H3;1H," encodes its complete molecular structure in a standardized format. Similarly, the Simplified Molecular Input Line Entry System representation, "CC(C)(C)CCN1CCNCC1=O.Cl," provides a linear notation system for computational applications.

The compound's identification within specialized chemical databases extends beyond basic nomenclature to include physical and chemical property descriptors. Storage and handling specifications indicate room temperature stability, while its classification as a powder form provides important information for laboratory manipulation and analysis. These comprehensive identification systems collectively ensure precise communication and handling of this specific piperazine derivative across diverse research applications.

Significance in Chemical Research

The significance of 1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride in chemical research manifests through multiple dimensions, reflecting both its structural characteristics and potential applications. As a member of the piperazin-2-one family, this compound contributes to the expanding library of heterocyclic compounds available for pharmaceutical research and development. The unique structural features provided by the 3,3-dimethylbutyl substituent offer opportunities for investigating structure-activity relationships and exploring novel chemical space within piperazine chemistry.

Research applications of this compound encompass its potential role as a synthetic intermediate in the preparation of more complex molecular architectures. The piperazin-2-one core serves as a versatile scaffold for further chemical modifications, including oxidation, reduction, and substitution reactions. These transformation possibilities position the compound as a valuable building block for accessing diverse chemical libraries and exploring new synthetic methodologies.

The compound's significance extends to its utility in medicinal chemistry research, where piperazine derivatives have demonstrated broad pharmacological relevance. The structural framework of piperazin-2-ones has been associated with various biological activities, and the specific substitution pattern of 1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride may contribute to unique interaction profiles with biological targets. This potential for biological activity makes the compound particularly valuable for screening programs and structure-based drug design initiatives.

| Research Application | Relevance | Impact Factor |

|---|---|---|

| Synthetic Intermediate | High utility in multi-step synthesis | Enables complex molecule construction |

| Structure-Activity Studies | Unique substitution pattern | Provides novel chemical space exploration |

| Pharmacological Screening | Piperazine scaffold relevance | Potential therapeutic applications |

| Reaction Development | Versatile functional groups | Method optimization opportunities |

Contemporary chemical research increasingly emphasizes the exploration of three-dimensional chemical space and the development of compounds with improved pharmacological properties. The 3,3-dimethylbutyl substituent in this compound introduces specific conformational constraints and steric interactions that may influence its biological behavior and synthetic utility. These structural characteristics position the compound as a valuable tool for investigating the relationships between molecular structure and function.

The compound's availability through commercial suppliers and its inclusion in specialized chemical catalogs indicates its established utility within the research community. This accessibility facilitates collaborative research efforts and enables systematic investigations across multiple research groups. The standardized characterization and quality control measures associated with commercial availability ensure consistent research outcomes and reproducible experimental results.

Properties

IUPAC Name |

1-(3,3-dimethylbutyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-10(2,3)4-6-12-7-5-11-8-9(12)13;/h11H,4-8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSOTFQNNSPHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCN1CCNCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423034-59-6 | |

| Record name | 2-Piperazinone, 1-(3,3-dimethylbutyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Alkylation of Piperazin-2-one with 3,3-Dimethylbutyl Halides

The most common and practical synthetic approach involves the alkylation of piperazin-2-one with a 3,3-dimethylbutyl halide, typically 1-chloro-3,3-dimethylbutane, under basic conditions. This method proceeds as follows:

Reagents and Conditions : Piperazin-2-one is reacted with 1-chloro-3,3-dimethylbutane in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction temperature is maintained between 60–80°C for 12 to 24 hours to achieve efficient alkylation.

Mechanism : The nucleophilic nitrogen of the piperazin-2-one attacks the alkyl halide, displacing the chloride ion and forming the N-substituted piperazin-2-one.

Outcome : This step yields the free base of 1-(3,3-dimethylbutyl)piperazin-2-one with yields generally around 70–75% and high purity (>95%).

Hydrochloride Salt Formation

Following alkylation, the free base is converted into its hydrochloride salt to enhance stability and facilitate isolation:

Purification Techniques

- Purification is commonly achieved by recrystallization from suitable solvents or by column chromatography to ensure the removal of unreacted starting materials and side products.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation | 1-chloro-3,3-dimethylbutane, K₂CO₃, DMF, 70°C, 18h | 75 | 97 |

| Hydrochloride Salt Formation | HCl (gas), EtOH, RT, 2h | 90 | 99 |

Alternative Synthetic Approaches

While the alkylation method is predominant, other synthetic strategies reported for related piperazinone derivatives may be adapted:

Cyclization of 1,2-Diamine Derivatives : Cyclization reactions involving 1,2-diamine precursors with sulfonium salts have been reported for related compounds. This involves aza-Michael addition and intramolecular cyclization steps under basic conditions.

Solid-Phase and Photocatalytic Syntheses : Industrial scale processes sometimes utilize solid-phase synthesis or photocatalytic methods to improve throughput and reduce impurities, although specific adaptations for 1-(3,3-dimethylbutyl)piperazin-2-one hydrochloride are less documented.

Analytical Characterization During Preparation

To ensure successful synthesis and high purity, several analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the structural integrity, with characteristic chemical shifts for the dimethyl groups (~1.05 ppm) and piperazinone protons (3.4–4.2 ppm).

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (254 nm) is used to assess purity, typically achieving >98% purity.

Mass Spectrometry (MS) : Electrospray ionization MS confirms molecular weight consistent with C10H21ClN2O (m/z ~220.1/222.1 for isotopic pattern).

Research Findings and Optimization Notes

Reaction Optimization : Yield and purity are sensitive to solvent choice, temperature control, base strength, and stoichiometry. For example, DMF is preferred for alkylation due to its polarity and ability to dissolve both reagents and base.

Stability Considerations : The hydrochloride salt form exhibits enhanced stability compared to the free base, which is prone to hydrolysis or oxidation under ambient conditions.

Scale-Up Potential : The alkylation and salt formation steps are amenable to scale-up with appropriate control of reaction exotherms and purification protocols.

Summary Table of Preparation Methodology

| Stage | Key Reagents/Conditions | Purpose | Typical Yield | Purity Achieved |

|---|---|---|---|---|

| Alkylation | Piperazin-2-one, 1-chloro-3,3-dimethylbutane, K₂CO₃, DMF, 70°C, 18h | N-alkylation of piperazinone | 70–75% | >95% |

| Hydrochloride Salt Formation | HCl (gas), ethanol or diethyl ether, RT, 2h | Formation of stable salt | 85–90% | >98% |

| Purification | Recrystallization or chromatography | Removal of impurities | N/A | >98% |

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form corresponding N-oxides

Reduction: Reaction with reducing agents to form amines

Substitution: Nucleophilic substitution reactions at the nitrogen atoms

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: N-oxides

Reduction: Secondary amines

Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

Scientific Research Applications

1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride has several notable applications in scientific research:

Medicinal Chemistry

The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to improved efficacy or reduced side effects in drug development. Interaction studies indicate potential activity against neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting its role in treating neurological disorders.

Research indicates that this compound exhibits significant biological activities. Specific studies have focused on its interactions with biological systems:

- Neurotransmitter Interaction : Potential modulation of serotonin and dopamine pathways.

- Antidepressant Activity : Preliminary studies suggest it may have antidepressant-like effects due to its structural similarities with known antidepressants.

Synthesis of Analog Compounds

The compound is used as a precursor for synthesizing analogs that may possess different pharmacological profiles. This includes exploring variations in substituents on the piperazine ring to optimize receptor binding affinities and therapeutic outcomes .

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding

Receptor Modulation: Interaction with receptor sites, altering signal transduction pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazin-2-one Derivatives

Substituent-Specific Variations

Piperazin-2-one derivatives differ in the substituent attached to the nitrogen atom, which dictates their physicochemical and biological properties. Key analogs include:

Physicochemical Properties

- Lipophilicity : The 3,3-dimethylbutyl group in the target compound increases logP compared to aryl-substituted analogs, favoring passive diffusion across biological membranes.

- Solubility : Aryl derivatives (e.g., 3-chlorophenyl, 4-fluorophenyl) exhibit lower aqueous solubility due to hydrophobic aromatic rings, whereas alkyl derivatives (e.g., isopropyl) may have moderate solubility .

- Synthetic Accessibility: Aryl-substituted derivatives are often synthesized via Buchwald-Hartwig coupling or reductive amination (), while alkyl-substituted analogs like the target compound may employ alkylation of piperazinone precursors .

Biological Activity

1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride is a piperazine derivative noted for its potential biological activities. The compound features a piperazine ring, which is crucial in medicinal chemistry due to its ability to interact with various biological targets, particularly neurotransmitter systems. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₀H₂₀N₂O·HCl

- Molecular Weight : 220.74 g/mol

- Structure : The compound contains a piperazine ring substituted with a 3,3-dimethylbutyl group, enhancing its solubility and biological interactions.

Research indicates that 1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride may interact with several neurotransmitter receptors, particularly:

- Dopamine Receptors : It may act as an antagonist at dopamine D2 receptors, which are implicated in various neuropsychiatric disorders .

- Serotonin Receptors : Potential interactions with serotonin receptors could contribute to its anxiolytic and antidepressant effects .

Antipsychotic Potential

Piperazine derivatives have been extensively studied for their antipsychotic properties. The structural characteristics of 1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride suggest it may possess similar properties:

- Dopamine D2 Receptor Antagonism : This mechanism is essential for alleviating symptoms of psychosis .

- 5-HT2 Receptor Blockade : This activity may reduce negative symptoms associated with schizophrenia .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific cancer cell lines:

- Cytotoxicity Assays : Compounds similar to 1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride showed significant growth inhibition in pancreatic cancer cell lines (e.g., MiaPaCa2 and PANC-1) when tested against various concentrations .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-(4-Methylpiperazin-1-yl)ethanone | Moderate antipsychotic effects | Methyl substitution alters receptor affinity |

| 4-(4-Fluorophenyl)piperazine | Significant antipsychotic effects | Fluorinated phenyl group enhances efficacy |

| 1-(3,5-Dimethylbenzyl)piperazin-2-one | Potential anti-cancer properties | Benzyl group modifies receptor interaction |

The variations in substituents on the piperazine ring significantly influence the biological activity and pharmacological profile of these compounds.

Case Studies and Research Findings

- Antidepressant Effects : A study indicated that piperazine derivatives could exhibit antidepressant-like effects through serotonin receptor modulation. The specific interactions of 1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride with serotonin receptors warrant further investigation .

- Neuroprotective Effects : Research suggests that compounds targeting both dopamine and serotonin pathways can offer neuroprotective benefits in models of Parkinson's disease. The dual-action potential of this compound positions it as a candidate for further studies in neurodegenerative disorders .

Q & A

Q. What strategies optimize synthetic yield while minimizing byproduct formation?

- Methodological Answer : Use Design of Experiments (DoE) to optimize reaction parameters:

- Temperature: 0–25°C to suppress Hofmann elimination.

- Solvent: Switch from DMF to acetonitrile to reduce carbamate byproducts.

- Stoichiometry: Maintain a 1.2:1 amine-to-piperazin-2-one ratio for complete conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.